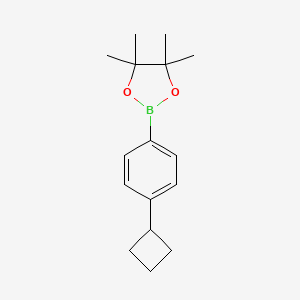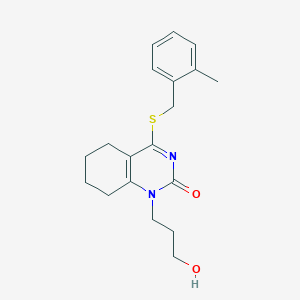
methyl 4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, also known as MMBD, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of benzothiazine derivatives and has been studied for its pharmacological properties, including its potential as an anti-inflammatory and anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
This compound has been studied for its potential anti-inflammatory effects. Research indicates that derivatives of benzothiazine dioxides, like the one , may inhibit cyclooxygenase (COX) enzymes . These enzymes are involved in the inflammatory process, and their inhibition can lead to reduced inflammation. This application is particularly relevant in the development of new anti-inflammatory drugs that could potentially treat conditions like arthritis or other chronic inflammatory diseases.
Antioxidant Properties
The antioxidant capacity of benzothiazine derivatives is another area of interest. Oxidative stress is a factor in many diseases, and compounds that can mitigate this stress are valuable. The compound’s ability to act as an antioxidant means it could be used in research into preventing or treating diseases caused by oxidative damage .
Antimicrobial Activity
Benzothiazine dioxides have shown promise in combating microbial infections. They have been evaluated for their effectiveness against clinically relevant microorganisms . This suggests potential applications in developing new antiseptics or antibiotics, especially in an era where antibiotic resistance is a growing concern.
Cytotoxicity Assessment
Understanding the cytotoxic effects of chemical compounds is crucial for drug development. Benzothiazine derivatives have been assessed for their cytotoxicity on fibroblast cell lines . This research is essential for ensuring that new medications are safe for human use.
Pharmaceutical Drug Synthesis
The compound can serve as a starting material for the synthesis of various pharmaceutical drugs. Secondary amines, which can be derived from this compound, are key constituents in many pharmaceuticals, including antidepressants, analgesics, and agrochemicals .
Organic Synthesis and Material Science
In the field of organic chemistry, this compound could be used to synthesize azo dyes and dithiocarbamate, which have applications ranging from coloring fabrics to serving as fungicides . The compound’s structural properties make it a valuable resource for creating materials with specific desired characteristics.
Wirkmechanismus
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators . The specific targets and their roles would depend on the functional groups attached to the ring .
Mode of Action
The biological activities of similar compounds are attributed to the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring . These functional groups interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to modulate various biochemical pathways, depending on their specific targets . The downstream effects would depend on the specific pathway and the nature of the modulation .
Pharmacokinetics
The receptor occupancy assay can be used to determine the in vivo characteristics of a drug acting on specific receptors . This assay can provide information about the plasma drug concentrations inducing a certain receptor occupancy, which can be used to compare pharmacokinetics-RO relationships between different species .
Result of Action
The effects would depend on the specific targets and the nature of the interaction .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
Eigenschaften
IUPAC Name |
methyl 4-(2-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-22-14-9-5-3-7-12(14)18-11-16(17(19)23-2)24(20,21)15-10-6-4-8-13(15)18/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYDVMWONVZTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-Methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)acetamide](/img/structure/B2996074.png)






![(Z)-3-(2-methoxyethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2996085.png)
![2-[(2-Fluorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2,4-Dichloro-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2996088.png)
![2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2996089.png)
![7-[(6-chloro-7-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2996094.png)
![8-[4-(Propane-2-sulfinyl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2996096.png)
